molecular formula C16H20N4O2S2 B6772987 N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Cat. No.: B6772987
M. Wt: 364.5 g/mol
InChI Key: BRXBNPQIEWKUGR-UHFFFAOYSA-N
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Description

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure includes a bicyclo[2.2.1]heptane moiety, a thiazole ring, and a pyrrolo[1,2-a]imidazole core, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c21-24(22,15-8-17-14-2-1-5-20(14)15)19-16-18-13(9-23-16)12-7-10-3-4-11(12)6-10/h8-12H,1-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXBNPQIEWKUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)S(=O)(=O)NC3=NC(=CS3)C4CC5CCC4C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the bicyclo[2.2.1]heptane derivative, which is then functionalized to introduce the thiazole ring. This is followed by the construction of the pyrrolo[1,2-a]imidazole core. Key steps include:

    Formation of the Bicyclo[2.2.1]heptane Derivative: This can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.

    Thiazole Ring Introduction: This step often involves the reaction of the bicyclo[2.2.1]heptane derivative with thioamides or thioureas under oxidative conditions.

    Construction of the Pyrrolo[1,2-a]imidazole Core: This is typically done via cyclization reactions involving appropriate precursors such as aminoimidazoles and α,β-unsaturated carbonyl compounds.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for key steps, solvent recycling, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bicyclo[2.2.1]heptane moiety can be reduced under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of base.

    Cyclization: Acid or base catalysis depending on the specific reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced bicyclo[2.2.1]heptane derivatives.

    Substitution: Various substituted sulfonamides.

    Cyclization: Polycyclic compounds with enhanced biological activity.

Scientific Research Applications

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through antagonism of the CXCR2 receptor . CXCR2 is a G-protein coupled receptor involved in the chemotaxis of neutrophils and other immune cells. By blocking this receptor, the compound can inhibit the migration of these cells, thereby reducing inflammation and potentially preventing cancer metastasis. The molecular targets include the CXCR2 receptor and associated signaling pathways such as the MAPK/ERK pathway.

Comparison with Similar Compounds

Similar Compounds

    AZD5069: Another CXCR2 antagonist currently in clinical trials for cancer treatment.

    Danirixin: A CXCR2 antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).

    Reparixin: A CXCR1/2 antagonist with applications in reducing inflammation and cancer metastasis.

Uniqueness

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is unique due to its specific bicyclic structure, which imparts high selectivity and potency towards the CXCR2 receptor. This structural feature distinguishes it from other CXCR2 antagonists, potentially offering better pharmacokinetic properties and reduced off-target effects .

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